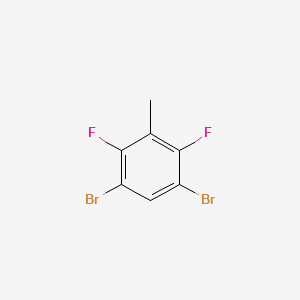

3,5-Dibromo-2,6-difluorotoluene

Beschreibung

3,5-Dibromo-2,6-difluorotoluene (C₇H₄Br₂F₂) is a halogenated toluene derivative featuring bromine (Br) at the 3 and 5 positions and fluorine (F) at the 2 and 6 positions of the aromatic ring. Key properties of interest include molecular weight (291.91 g/mol), boiling/melting points, density, and electronic effects due to halogen electronegativity and steric bulk.

Eigenschaften

IUPAC Name |

1,5-dibromo-2,4-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQKMPPTHGTPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2,6-difluorotoluene can be synthesized through several methods:

-

Halogenation of 2,6-difluorotoluene: : This method involves the bromination of 2,6-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.

-

Stepwise Halogenation: : Another approach is the stepwise halogenation of toluene derivatives. First, 2,6-difluorotoluene is synthesized, followed by selective bromination at the 3 and 5 positions using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

In an industrial setting, the production of 3,5-dibromo-2,6-difluorotoluene may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the halogenation process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2,6-difluorotoluene undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine atoms with methoxy groups.

-

Oxidation Reactions: : The methyl group in 3,5-dibromo-2,6-difluorotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction Reactions: : The compound can undergo reduction reactions where the bromine atoms are replaced by hydrogen atoms using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH3), ethanol (EtOH), reflux conditions.

Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: 3,5-Dimethoxy-2,6-difluorotoluene.

Oxidation: 3,5-Dibromo-2,6-difluorobenzoic acid.

Reduction: 2,6-Difluorotoluene.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

3,5-Dibromo-2,6-difluorotoluene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Antiepileptic Drugs : It is used in the synthesis of 2,6-difluorobenzyl bromide, which is a precursor for the antiepileptic drug Rufinamide (brand name Inovelon). This drug is utilized for treating Lennox-Gastaut syndrome and other forms of epilepsy .

- HIV Treatment : The compound is also involved in the synthesis of TMC125, a non-nucleoside reverse transcriptase inhibitor effective against HIV .

Organic Synthesis Reagent

In organic chemistry, 3,5-dibromo-2,6-difluorotoluene acts as a reagent in various reactions:

- Alkylation Reactions : It has been used as a reagent in alkylation processes involving quinazoline derivatives. This application showcases its utility in creating complex molecular architectures essential for drug development .

- Synthesis of Triazines : The compound plays a role in synthesizing 1,3,5-triazine derivatives, which are important for agricultural chemicals and pharmaceuticals .

Case Study 1: Synthesis of Rufinamide

A study highlighted the use of 2,6-difluorobenzyl bromide derived from 3,5-dibromo-2,6-difluorotoluene as a critical intermediate for Rufinamide synthesis. The process involved:

- Bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide.

- Purification through silica gel chromatography to yield high-purity intermediates.

- Final synthesis steps leading to the formation of Rufinamide with significant yields and purity levels exceeding 99% .

Case Study 2: Development of TMC125

In another study focusing on HIV treatment drugs, researchers synthesized TMC125 using intermediates derived from 3,5-dibromo-2,6-difluorotoluene. The methodology included:

- Utilizing the compound as a starting material for various substitution reactions.

- Employing advanced purification techniques to isolate the final product.

- Demonstrating efficacy against resistant strains of HIV in preclinical trials .

Wirkmechanismus

The mechanism of action of 3,5-dibromo-2,6-difluorotoluene depends on its specific application:

In Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.

In Material Science: The presence of bromine and fluorine atoms imparts unique electronic properties to the compound, influencing its behavior in electronic applications.

In Medicinal Chemistry: Its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Patterns

The compound’s halogen configuration distinguishes it from analogs such as:

- 3,5-Dibromo-2,6-dichlorotoluene (C₇H₄Br₂Cl₂, CAS 1000573-67-0): Replaces fluorine with chlorine (Cl). Chlorine’s lower electronegativity (3.0 vs.

- α-Bromo-3,5-difluorotoluene (C₇H₅BrF₂, CAS 141776-91-2): Features a brominated methyl group (CH₂Br) instead of direct ring bromination. This structure has a lower molecular weight (207.01 g/mol) and boiling point (65°C at 4.5 mmHg) compared to the fully brominated/fluorinated analog .

Physical Properties

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-difluorotoluene* | C₇H₄Br₂F₂ | Not Available | 291.91 | N/A | ~1.6 (estimated) |

| 3,5-Dibromo-2,6-dichlorotoluene | C₇H₄Br₂Cl₂ | 1000573-67-0 | 309.82 | N/A | N/A |

| α-Bromo-3,5-difluorotoluene | C₇H₅BrF₂ | 141776-91-2 | 207.01 | 65 (at 4.5 mmHg) | 1.60 |

| 2,6-Difluoro-4-iodoanisole | C₇H₅F₂IO | 886762-68-1 | 270.02 | N/A | 1.5560 |

*Estimated properties based on analogs. Bromine’s high atomic mass increases molecular weight and density compared to fluorine/chlorine analogs.

Reactivity and Stability

- Electron-Withdrawing Effects : Fluorine’s strong electronegativity enhances ring electron deficiency, favoring electrophilic substitution at positions ortho/para to halogens. In contrast, chlorine analogs exhibit milder deactivation .

- Steric Effects : Bromine’s larger size (atomic radius: 1.14 Å vs. F: 0.64 Å) may hinder reactions at adjacent positions compared to fluorine or chlorine derivatives.

- Thermal Stability : Higher halogen electronegativity (F > Cl > Br) correlates with increased bond strength, suggesting fluorine-substituted derivatives may exhibit greater thermal stability .

Research Implications

- Material Science : Fluorine’s electron-withdrawing properties make 3,5-Dibromo-2,6-difluorotoluene a candidate for flame-retardant polymers or liquid crystals.

- Pharmaceutical Intermediates : Bromine/fluorine substitution patterns are critical in drug design, influencing bioavailability and metabolic stability .

Biologische Aktivität

3,5-Dibromo-2,6-difluorotoluene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of bromine and fluorine substituents, influences its biological activity and interaction with biological systems. This article reviews the biological activity of 3,5-dibromo-2,6-difluorotoluene, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H4Br2F2

- CAS Number : 85118-00-9

- Molecular Weight : 267.91 g/mol

- Structure : The compound features a toluene backbone with two bromine atoms at the 3 and 5 positions and two fluorine atoms at the 2 and 6 positions.

Mechanisms of Biological Activity

3,5-Dibromo-2,6-difluorotoluene exhibits various biological activities attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in viral replication. For instance, it has been used in the synthesis of inhibitors targeting bovine viral diarrhea virus (BVDV) as a surrogate for hepatitis C virus .

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit antimicrobial properties. Studies have explored the effectiveness of similar compounds against biofilm formation in bacteria, suggesting that 3,5-dibromo-2,6-difluorotoluene may possess similar activities .

- DNA Polymerase Interaction : The compound's structural analogs have been studied for their interactions with DNA polymerases. Variations in size and substitution patterns affect enzyme efficiency and fidelity during DNA replication processes .

Study on Viral Inhibition

A study focused on the synthesis of new classes of inhibitors for BVDV demonstrated that modifications in the substituents significantly enhanced antiviral activity. Compounds structurally related to 3,5-dibromo-2,6-difluorotoluene exhibited EC50 values lower than 100 nM, indicating high potency against viral replication .

Antimicrobial Efficacy Assessment

In vitro studies assessed the antimicrobial efficacy of halogenated toluenes against biofilm-forming bacteria like Pseudomonas aeruginosa. Results showed that certain derivatives reduced biofilm biomass significantly compared to controls, suggesting a potential application in treating persistent infections .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.